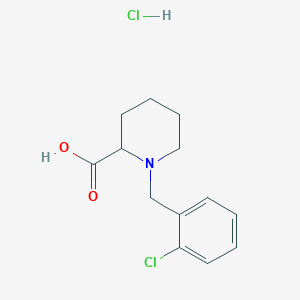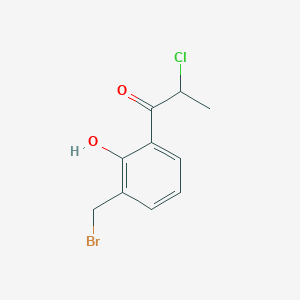
1-(3-(Bromomethyl)-2-hydroxyphenyl)-2-chloropropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Bromomethyl)-2-hydroxyphenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes bromine, chlorine, and hydroxyl functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Bromomethyl)-2-hydroxyphenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by chlorination and hydroxylation under controlled conditions. For instance, the bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency and minimize the formation of by-products.
化学反応の分析
Types of Reactions: 1-(3-(Bromomethyl)-2-hydroxyphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce a hydrocarbon derivative.
科学的研究の応用
1-(3-(Bromomethyl)-2-hydroxyphenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-(Bromomethyl)-2-hydroxyphenyl)-2-chloropropan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
類似化合物との比較
2-Bromomethyl-1,3-dioxolane: Shares the bromomethyl group but differs in the ring structure.
1,3-Dibromo-2,2-bis(hydroxymethyl)propane: Contains two bromine atoms and hydroxyl groups but lacks the chlorine atom.
Bromothymol blue: A pH indicator with bromine atoms but a different overall structure and application.
Uniqueness: 1-(3-(Bromomethyl)-2-hydroxyphenyl)-2-chloropropan-1-one is unique due to its combination of bromine, chlorine, and hydroxyl groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
特性
分子式 |
C10H10BrClO2 |
|---|---|
分子量 |
277.54 g/mol |
IUPAC名 |
1-[3-(bromomethyl)-2-hydroxyphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClO2/c1-6(12)9(13)8-4-2-3-7(5-11)10(8)14/h2-4,6,14H,5H2,1H3 |
InChIキー |
NZUXJROCTWBRLV-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC=CC(=C1O)CBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




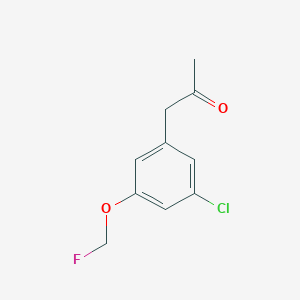
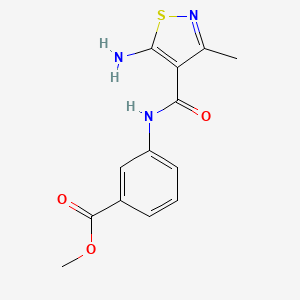

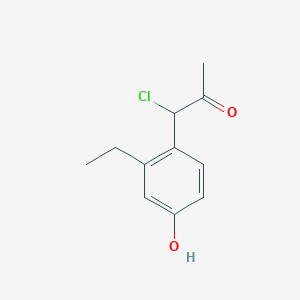


![tert-butyl 4-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate](/img/structure/B14046858.png)
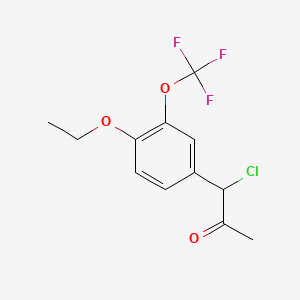
![9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B14046864.png)

